molecular formula C17H12ClN5 B11629170 N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-65-6

N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11629170
CAS No.: 5334-65-6
M. Wt: 321.8 g/mol
InChI Key: KFJASEXBKKIZPU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the class of organic compounds known as phenylpyrazoles, which feature a pyrazole ring bound to a phenyl group, and it is classified as a very strong basic compound (based on its pKa) . With a molecular formula of C17H12ClN5 and an average molecular weight of 321.77 g/mol, it serves as a valuable scaffold in medicinal chemistry and drug discovery . The compound's structure, a pyrazolo[3,4-d]pyrimidine core, is analogous to purine, making it of significant interest in the development of kinase inhibitors and other biologically active molecules. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex target molecules for various in vitro studies. Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

CAS No.

5334-65-6

Molecular Formula

C17H12ClN5

Molecular Weight

321.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H12ClN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22)

InChI Key

KFJASEXBKKIZPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The cyclocondensation approach involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with aryl nitriles under basic conditions to form the pyrazolo[3,4-d]pyrimidine core. For the target compound, 4-chlorophenyl cyanide serves as the aryl nitrile to introduce the N-(4-chlorophenyl) group.

Parameter Details
Starting Material 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Aryl Nitrile 4-Chlorophenyl cyanide
Base Potassium t-butoxide (t-BuOK)
Solvent t-Butanol
Conditions Reflux under anhydrous conditions (boiling t-BuOH, ~82°C)
Yield ~70–80% (analogous to similar reactions in literature)

Advantages and Limitations

  • Advantages : Direct introduction of the 4-chlorophenyl group via nucleophilic attack.

  • Limitations : Requires precise control of anhydrous conditions to prevent side reactions.

Chlorination and Substitution of Pyrimidinone Precursors

Synthesis of Dichloro Intermediate

A two-step process involves chlorination of a pyrimidinone derivative to generate a 4,6-dichloro intermediate, followed by substitution with 4-chloroaniline:

Step Reagents/Conditions Outcome
1. Chlorination Phosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅)4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
2. Substitution 4-Chloroaniline, K₂CO₃, DMF or THF, 80°CN-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Key Findings

  • Chlorination Efficiency : POCl₃/PCl₅ achieves full conversion of hydroxyl to chloro groups.

  • Substitution Selectivity : The 4-position is preferentially substituted due to steric and electronic factors.

Microwave-Assisted Synthesis

Accelerated Reaction Pathways

Microwave irradiation enhances reaction rates and yields for cyclocondensation:

Parameter Conventional Method Microwave Method
Reaction Time 6–8 hours30–60 minutes
Temperature Reflux (~82°C)100–150°C (controlled)
Yield ~70%80–85% (improved)

Mechanistic Insights

Microwave energy promotes rapid heating, favoring the formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation.

Alternative Routes: Dimroth Rearrangement

Ethyl Imidate Cyclization

Ethyl imidates derived from N-aryl-5-amino-4-cyanopyrazoles undergo cyclization and Dimroth rearrangement to form pyrazolo[3,4-d]pyrimidines:

Step Reagents/Conditions Outcome
1. Cyclization Ethyl imidate, amine or arylhydrazine, refluxPyrazolo[3,4-d]pyrimidine intermediate
2. Rearrangement Acidic or basic conditionsFinal product with rearranged substituents

Challenges

This method is less commonly reported for the target compound, with yields typically <70% .

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Cyclocondensation 70–80%4–6 hoursDirect synthesis, high purityAnhydrous conditions required
Chlorination-Substitution 50–60%8–10 hoursFlexible for diverse substituentsMulti-step process, lower yield
Microwave-Assisted 80–85%30–60 minutesRapid synthesis, energy efficiencyRequires specialized equipment
Dimroth Rearrangement <70%6–8 hoursAccess to diverse derivativesLow reproducibility

Spectroscopic and Analytical Validation

Characterization Tools

  • ¹H-NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 8.5–9.0 ppm (heterocyclic protons).

  • IR : Absorption at 1635 cm⁻¹ (C=N), 3315 cm⁻¹ (N–H stretch).

  • MS : Molecular ion peak at m/z 321.8 (C₁₇H₁₂ClN₅).

Industrial and Green Chemistry Considerations

Scalability

  • Continuous Flow Systems : Enable large-scale production with precise temperature control.

  • Catalytic Methods : Use of t-BuOK reduces waste compared to stoichiometric bases.

Environmental Impact

  • Solvent-Free Routes : Microwave methods minimize solvent use.

  • Recycling : Reuse of t-BuOH via distillation .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines, with this compound showing significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound primarily acts by inhibiting tyrosine kinases (TKs), which are crucial for cell signaling pathways related to proliferation and survival.
  • Key Findings :
    • IC50 Values : Compounds derived from this scaffold have demonstrated IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, indicating potent activity.
    • Targeted Kinases : Inhibition of TKs such as Abl and Src-family proteins has been linked to reduced tumor growth in xenograft models.

Antiparasitic and Antifungal Properties

Beyond its anticancer activity, this compound exhibits antiparasitic and antifungal properties:

  • Research Focus : Investigations are ongoing into its ability to inhibit key enzymes in parasitic organisms, providing potential avenues for treating diseases such as malaria and leishmaniasis.

MCF-7 Cell Line Study

In vitro studies on the MCF-7 breast cancer cell line have demonstrated that this compound significantly inhibits cell proliferation, showcasing its potential as an effective anticancer agent.

Xenograft Models

Xenograft studies further support the compound's efficacy in vivo, where it has been shown to reduce tumor size in animal models through mechanisms involving TK inhibition.

Data Tables

CompoundIC50 (µM)TargetActivity
Compound 5i0.3EGFR/VGFR2Dual inhibitor
Compound X7.60EGFRNon-selective inhibitor
Compound Y24Various cancer linesCytotoxicity observed

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Position 1 : Bulky groups (e.g., tert-butyl in PP2) enhance kinase selectivity, while flexible chains (e.g., 2-phenylvinyl in Compound 11) may improve antibacterial activity .
  • Position 4 : Aromatic amines (e.g., 4-ClPh in the target compound) are common in kinase inhibitors, whereas fluorinated benzyl groups (e.g., S29) correlate with neuroblastoma activity but poor pharmacokinetics .
  • Position 6 : Electron-withdrawing groups (e.g., methylsulfonyl in Compound 11) enhance antibacterial potency, while alkyl chains (e.g., methyl in 7d) improve anticancer activity .

Pharmacokinetic and Selectivity Profiles

  • S29: Demonstrates potent tumor reduction in xenograft models but suffers from rapid clearance and low bioavailability, limiting clinical utility .
  • PP2 : Shows high selectivity (>10) against Leishmania CK1.2 kinase over mammalian cells, making it a promising antiparasitic candidate .
  • Compound 11 : Exhibits MIC values of 5–10 µg/mL against Gram-positive bacteria, though cytotoxicity data are lacking .

Biological Activity

N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse sources of research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic route includes:

  • Formation of the Pyrazolo-Pyrimidine Core : Utilizing known methodologies for constructing pyrazolo[3,4-d]pyrimidines.
  • Substitution Reactions : Introducing the 4-chlorophenyl and phenyl groups through electrophilic aromatic substitution or nucleophilic attack strategies.

Research indicates that variations in the synthesis can lead to different biological activities, emphasizing the importance of synthetic routes in determining compound efficacy .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against glioblastoma cell lines. A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibition of glioma growth in vitro. Specifically, one derivative showed low micromolar activity against the AKT2 kinase, a critical target in glioma therapy .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Notes
AnticancerGlioblastoma Cells0.5Inhibits 3D neurosphere formation
Kinase InhibitionAKT2/PKBβ0.8Correlated with malignancy and poor survival rates
CytotoxicityNon-cancerous Cells>5Significantly less toxic to non-cancerous cells

The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of key signaling pathways involved in cell proliferation and survival. The AKT signaling pathway is particularly relevant as it plays a pivotal role in cancer cell metabolism and growth. Inhibition of this pathway leads to reduced cell viability and increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Glioblastoma : A derivative was tested against primary patient-derived glioblastoma cells and demonstrated potent inhibitory effects on cell growth while showing minimal toxicity to normal cells .
  • Antifungal and Antitubercular Activity : Related compounds have shown promising antifungal and antitubercular activities, suggesting a broader potential for therapeutic applications beyond oncology .

Q & A

Basic: What are the optimized synthetic routes for N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are critical parameters controlled?

Methodological Answer:
The synthesis involves multi-step reactions:

  • Core Formation: Cyclization of hydrazine derivatives with formamide or nitriles under reflux (e.g., acetonitrile at 80°C for 12 hours) to generate the pyrazolo[3,4-d]pyrimidine core .
  • Substitution: Reaction of the core with 4-chlorophenylamine in the presence of a coupling agent (e.g., EDCI/HOBt) under inert conditions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol-DMF mixtures) to achieve >95% purity .
    Critical Parameters:
  • Temperature Control: Excess heat may lead to decomposition; microwave-assisted synthesis can improve yield .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic: Which spectroscopic and analytical techniques are used for structural characterization?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Assigns proton environments (e.g., NH2_2 at δ 6.8–7.2 ppm, aromatic protons at δ 7.3–8.1 ppm) and carbon backbone .
  • IR Spectroscopy: Confirms functional groups (e.g., N-H stretch at 3300–3460 cm1^{-1}, C-Cl at 750 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 362.08) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C 59.82%, N 25.06% in derivative compounds) .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Kinase Inhibition Assays: Use recombinant Src or RET kinases with ATP-Glo™ assays to measure IC50_{50} values .
  • Antiproliferative Screening: MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 μM concentrations over 48–72 hours .
  • Selectivity Panels: Screen against kinase families (e.g., EGFR, VEGFR) to assess off-target effects .

Advanced: How does this compound inhibit kinase activity, and what validation methods are used?

Methodological Answer:
Mechanism: Competes with ATP at the hydrophobic pocket of kinase catalytic domains (e.g., Src SH1 domain), disrupting phosphorylation .
Validation Methods:

  • Western Blotting: Quantify phospho-ERK1/2 or phospho-Src (Tyr416) levels in treated vs. control cells .
  • Crystallography: Resolve ligand-bound kinase structures (e.g., PDB 2SRC) to confirm binding mode .
  • Mutagenesis: Introduce gatekeeper mutations (e.g., T338M in Src) to test resistance .

Advanced: How can selectivity across kinase families be systematically evaluated?

Methodological Answer:

  • Kinome-Wide Profiling: Use platforms like KinomeScan® to test inhibition at 1 μM against 468 kinases .
  • Thermal Shift Assays: Monitor ΔTm_m of kinases incubated with the compound; >2°C shift indicates binding .
  • Cellular Pathway Analysis: RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK vs. PI3K pathways) .

Advanced: How to resolve contradictions in reported biological activities (e.g., anti-cancer vs. NMDA modulation)?

Methodological Answer:

  • Dose-Dependent Studies: Test activity across concentrations (nM–mM) to identify primary vs. off-target effects .
  • Cell-Type Specificity: Compare responses in neuronal (e.g., SH-SY5Y) vs. epithelial (e.g., HeLa) lines .
  • Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL) to correlate structural motifs with activity .

Advanced: What computational approaches guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with RET kinase (PDB 2IVU); prioritize substituents enhancing hydrophobic contacts .
  • QSAR Modeling: Train random forest models on IC50_{50} data to predict activity of novel derivatives .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electronic effects of substituents (e.g., Cl vs. OCH3_3) .

Advanced: What methodologies assess pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification; typically <10 μM due to hydrophobicity .
  • Microsomal Stability: Incubate with liver microsomes (human/rat); measure parent compound loss via LC-MS/MS .
  • Plasma Protein Binding: Ultrafiltration followed by LC-MS to determine free fraction .

Advanced: How to investigate synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combinatorial Screening: Use checkerboard assays with kinase inhibitors (e.g., imatinib) or chemotherapeutics (e.g., cisplatin) .
  • Synergy Scores: Calculate Combination Index (CI) via CompuSyn software; CI <1 indicates synergy .
  • In Vivo Validation: Xenograft models (e.g., MDA-MB-231) treated with compound + paclitaxel; measure tumor volume vs. monotherapy .

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